molecular formula C26H26BrFN4O2S B295797 6-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B295797
M. Wt: 557.5 g/mol
InChI Key: MRKSKASFYJGIHH-OHSQDCCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, commonly known as BFB, is a chemical compound that has been extensively studied due to its potential applications in scientific research. BFB is a heterocyclic compound that belongs to the thiadiazolo[3,2-a]pyrimidin-7-one family.

Mechanism of Action

The exact mechanism of action of BFB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. BFB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, BFB has been shown to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
BFB has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BFB can induce apoptosis, or programmed cell death, in cancer cells. Additionally, BFB has been shown to inhibit the growth and proliferation of cancer cells. BFB has also been shown to have anti-inflammatory effects, with studies showing that it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using BFB in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BFB has been extensively studied, and there is a large body of literature on its chemical and biological properties. However, one limitation of using BFB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on BFB. One potential direction is to study its potential as an anticancer agent in vivo, using animal models. Additionally, further studies could be conducted to elucidate the exact mechanism of action of BFB. Finally, BFB could be studied for its potential as an anti-inflammatory agent in vivo, using animal models of inflammation.

Synthesis Methods

BFB can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with 5-bromo-2-chlorobenzaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with 2-fluorobenzyl bromide and heptyl bromide to yield BFB.

Scientific Research Applications

BFB has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. BFB has been studied for its potential as an anticancer agent, with promising results in vitro. Additionally, BFB has been studied for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C26H26BrFN4O2S

Molecular Weight

557.5 g/mol

IUPAC Name

(6Z)-6-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-heptyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H26BrFN4O2S/c1-2-3-4-5-6-11-23-31-32-24(29)20(25(33)30-26(32)35-23)15-18-14-19(27)12-13-22(18)34-16-17-9-7-8-10-21(17)28/h7-10,12-15,29H,2-6,11,16H2,1H3/b20-15-,29-24?

InChI Key

MRKSKASFYJGIHH-OHSQDCCFSA-N

Isomeric SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4F)/C(=O)N=C2S1

SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4F)C(=O)N=C2S1

Canonical SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4F)C(=O)N=C2S1

Origin of Product

United States

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